molecular formula C21H23BrN4O B2973572 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide CAS No. 1234927-59-3

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2973572
CAS No.: 1234927-59-3
M. Wt: 427.346
InChI Key: LZISMXPUBSLWDV-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzimidazole ring, a piperidine ring, and a phenyl ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antitumor , antimicrobial , and antiviral properties . Piperidine is a common structural motif in many pharmaceuticals and natural products, and phenyl rings are common in many organic compounds.


Molecular Structure Analysis

The compound contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present in the molecule. For instance, the benzimidazole ring might participate in electrophilic substitution reactions .

Scientific Research Applications

Mixed Ligand Complexes and Bioactive Molecule Labeling

A study on mixed ligand fac-tricarbonyl complexes, including imidazole and piperidine derivatives, outlines a basic research framework for labeling bioactive molecules. These complexes, obtained through a [2 + 1] approach, facilitate the attachment of bioactive molecules containing monodentate or bidentate donor sites. This methodology, exemplified by compounds such as N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, suggests potential applications in creating targeted bioconjugates for therapeutic and diagnostic purposes (Mundwiler et al., 2004).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with structural variations, including piperidine linkers, have shown considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. This highlights the compound's relevance in antimycobacterial research, providing a foundation for further structure-activity relationship (SAR) studies and the development of new antimycobacterial agents (Lv et al., 2017).

Synthesis of Polycyclic Imidazolidinones

Research on the synthesis of polycyclic imidazolidinones via amine redox-annulation indicates the utility of piperidine and related compounds in constructing complex molecular architectures. This synthetic methodology facilitates the development of novel imidazolidinone derivatives with potential biological activities, underlining the importance of such compounds in medicinal chemistry and drug development (Zhu et al., 2017).

Anti-Fatigue Effects of Benzamide Derivatives

A study on benzamide derivatives, including piperidine analogs, investigated their anti-fatigue effects in animal models. The results demonstrated enhanced swimming capacity in mice, suggesting potential applications of these compounds in addressing fatigue-related conditions (Wu et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives with piperidine moieties have been evaluated as corrosion inhibitors for steel in acidic environments. These studies offer insights into the application of such compounds in industrial settings, showcasing their potential to protect materials from corrosive damage (Yadav et al., 2016).

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O/c1-14-12-16(6-7-17(14)22)23-21(27)15-8-10-26(11-9-15)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISMXPUBSLWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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